

# (Z)-PUGNAc: A Technical Guide to its Role in Cellular Signaling

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (Z)-PUGNAc

Cat. No.: B014071

[Get Quote](#)

## Foreword: Navigating the Dynamic Landscape of O-GlcNAcylation

In the intricate world of cellular signaling, post-translational modifications (PTMs) serve as the nuanced language that dictates protein function, localization, and stability. Among these, the addition of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues has emerged as a critical regulatory switch, rivaling phosphorylation in its scope and importance. This dynamic modification, governed by the interplay of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), acts as a central hub for integrating nutrient status with a vast array of signaling networks. Understanding how to manipulate this "O-GlcNAc cycling" is paramount for researchers in fields ranging from metabolism and oncology to neurobiology.

This guide provides an in-depth technical exploration of **(Z)-PUGNAc**, a potent and widely utilized inhibitor of O-GlcNAcase. We will move beyond a simple recitation of facts to provide a field-proven perspective on its application, delving into the causality behind experimental design and the interpretation of results. For the researcher at the bench, this guide is intended to be a trusted resource for harnessing the power of **(Z)-PUGNAc** to unravel the complexities of O-GlcNAc signaling.

## Section 1: The O-GlcNAc Cycle: A Primer on a Pivotal PTM

At the heart of our discussion lies the O-GlcNAc modification, a dynamic PTM that is distinct from the complex glycosylation events occurring in the secretory pathway. O-GlcNAcylation is a reversible process occurring on nuclear, cytoplasmic, and mitochondrial proteins[1]. The addition of O-GlcNAc is catalyzed by a single, highly conserved enzyme, O-GlcNAc transferase (OGT), which utilizes UDP-GlcNAc as the sugar donor. Conversely, the removal of this modification is mediated by O-GlcNAcase (OGA)[1][2]. The cellular levels of UDP-GlcNAc, the end product of the hexosamine biosynthetic pathway (HBP), directly reflect the metabolic state of the cell, positioning O-GlcNAcylation as a critical nutrient sensor[3][4].

The interplay between O-GlcNAcylation and phosphorylation is a recurring theme of profound significance. These two PTMs can compete for the same or adjacent serine/threonine residues, creating a complex regulatory crosstalk that fine-tunes cellular responses[3][5]. This reciprocal relationship underscores the importance of studying O-GlcNAcylation in the context of established signaling paradigms.



[Click to download full resolution via product page](#)

*The O-GlcNAc Cycling Pathway and Point of (Z)-PUGNAc Intervention.*

## Section 2: (Z)-PUGNAc - A Potent Tool for Interrogating O-GlcNAcase Activity

**(Z)-PUGNAC**, or (Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a highly potent inhibitor of O-GlcNAcase[6]. Its efficacy stems from its design as a transition-state analog, mimicking the oxazoline intermediate formed during O-GlcNAc hydrolysis by OGA. It is crucial to distinguish the (Z)-isomer from the (E)-isomer, as the (Z)-form is a vastly more potent inhibitor[7]. This stereospecificity is a critical consideration for ensuring experimental rigor.

While **(Z)-PUGNAC** is a powerful tool, it is essential to acknowledge its potential for off-target effects. Notably, it can also inhibit lysosomal hexosaminidases. Therefore, for studies requiring absolute specificity for OGA, the use of more recently developed and highly selective inhibitors, such as Thiamet-G, should be considered as a complementary approach or for validation of key findings.

#### Biochemical Properties of **(Z)-PUGNAC**

| Property                       | Value                | Source(s) |
|--------------------------------|----------------------|-----------|
| Molecular Formula              | $C_{15}H_{19}N_3O_7$ |           |
| Molecular Weight               | 353.3 g/mol          |           |
| Ki for O-GlcNAcase             | 46 nM                |           |
| Ki for $\beta$ -hexosaminidase | 36 nM                |           |
| Appearance                     | Crystalline solid    |           |

Note: Ki and IC<sub>50</sub> values can vary between studies depending on the assay conditions. It is advisable to consult multiple sources and consider the specific experimental context[8][9][10][11].

## Section 3: **(Z)-PUGNAC** in Key Cellular Signaling Pathways

By inhibiting OGA, **(Z)-PUGNAC** leads to a global increase in protein O-GlcNAcylation, providing a powerful method to study the functional consequences of this modification. Below, we explore the impact of **(Z)-PUGNAC**-induced hyper-O-GlcNAcylation on several critical signaling pathways.

## Insulin Signaling

The insulin signaling pathway is a classic example of the intricate crosstalk between O-GlcNAcylation and phosphorylation. Increased flux through the hexosamine biosynthetic pathway, leading to elevated O-GlcNAc levels, has long been implicated in insulin resistance. Treatment of adipocytes and skeletal muscle cells with PUGNAc has been shown to impair insulin-stimulated glucose uptake[12][13]. This effect is, at least in part, mediated by the O-GlcNAcylation of key signaling intermediates such as Insulin Receptor Substrate 1 (IRS-1) and Akt, which can lead to decreased phosphorylation and subsequent inactivation of these proteins.

## Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways, including the ERK, JNK, and p38 cascades, are central to the regulation of cell proliferation, differentiation, and stress responses. O-GlcNAcylation has emerged as a significant modulator of MAPK signaling, although the effects can be context-dependent. For instance, in some systems, increased O-GlcNAcylation can amplify ERK phosphorylation by increasing the phosphorylation of its upstream activator, MEK, and decreasing the expression of the ERK phosphatase DUSP4[14][15]. Conversely, O-GlcNAcylation of TAK1-binding protein 1 (TAB1) at Ser395 is required for the full activation of TAK1, a key upstream kinase in the p38 and JNK pathways, in response to pro-inflammatory stimuli like IL-1[16][17][18][19]. This highlights the nuanced role of O-GlcNAcylation in fine-tuning the cellular response to external cues.

## NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. Its activity is tightly controlled by a complex series of post-translational modifications, including O-GlcNAcylation. Treatment with PUGNAc, leading to increased O-GlcNAcylation, has been shown to enhance NF-κB transcriptional activity[20]. This can occur through multiple mechanisms, including the O-GlcNAcylation of the p65/RelA subunit, which can decrease its interaction with the inhibitory protein IκBα, thereby promoting its nuclear translocation and transcriptional activity[21]. Furthermore, O-GlcNAcylation of upstream components of the NF-κB pathway, such as IKKβ, can enhance their activity and contribute to the overall activation of the pathway[3][22].



[Click to download full resolution via product page](#)

*Impact of (Z)-PUGNAc-induced O-GlcNAcylation on Major Signaling Pathways.*

## Section 4: Experimental Protocols: A Practical Guide

The following protocols are designed to provide a robust framework for investigating the effects of **(Z)-PUGNAc** in cell culture. The rationale behind key steps is provided to empower researchers to adapt these methods to their specific experimental systems.

### General Cell Culture and **(Z)-PUGNAc** Treatment

**Rationale:** The choice of cell line and treatment conditions is critical for obtaining meaningful results. It is essential to perform dose-response and time-course experiments to determine the optimal concentration and duration of **(Z)-PUGNAc** treatment for the specific cell type and biological question being addressed.

Protocol:

- **Cell Seeding:** Plate cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluence at the time of harvesting. This is crucial for maintaining consistent cellular physiology.
- **(Z)-PUGNAc Preparation:** Prepare a stock solution of **(Z)-PUGNAc** in a suitable solvent, such as DMSO. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cellular stress.
- **Treatment:** Treat cells with the desired concentration of **(Z)-PUGNAc** for the predetermined duration. Include a vehicle-treated control (e.g., DMSO alone) in all experiments.
- **Harvesting:** After treatment, wash the cells with ice-cold PBS and harvest them for downstream applications such as Western blotting or immunoprecipitation.

### Western Blotting for O-GlcNAcylation

**Rationale:** Western blotting with a pan-O-GlcNAc antibody is the most common method for assessing global changes in O-GlcNAcylation. Careful optimization of each step is necessary to obtain clean and reproducible results.

Protocol:

- Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors. Crucially, the lysis buffer should also contain an OGA inhibitor, such as **(Z)-PUGNAc** or Thiamet-G, to prevent the removal of O-GlcNAc moieties during sample preparation[18].
- Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading of samples.
- SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane[20].
- Blocking: Block the membrane for at least 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to minimize non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a pan-O-GlcNAc antibody (e.g., CTD110.6 or RL2) overnight at 4°C with gentle agitation. The choice of antibody and its dilution should be optimized for the specific application.
- Washing: Wash the membrane extensively with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

## Immunoprecipitation of O-GlcNAcylated Proteins

Rationale: Immunoprecipitation allows for the enrichment of a specific protein of interest to determine if it is O-GlcNAcylated. This is a crucial step in moving from global changes to the modification of a single protein.

### Protocol:

- Cell Lysis: Lyse cells as described for Western blotting, ensuring the presence of protease, phosphatase, and OGA inhibitors.
- Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

- Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the protein of interest overnight at 4°C.
- Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
- Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Analyze the eluted proteins by Western blotting using an O-GlcNAc-specific antibody to determine if the protein of interest is O-GlcNAcylated. A reciprocal experiment, immunoprecipitating with an O-GlcNAc antibody and blotting for the protein of interest, can provide further validation.

## Section 5: Concluding Remarks and Future Directions

**(Z)-PUGNAc** has proven to be an invaluable tool for elucidating the multifaceted roles of O-GlcNAcylation in cellular signaling. Its ability to acutely increase global O-GlcNAc levels has allowed researchers to uncover the intricate interplay between this nutrient-sensitive PTM and canonical signaling pathways involved in metabolism, stress responses, and inflammation.

As our understanding of O-GlcNAc signaling continues to evolve, so too will the tools we use to study it. The development of more specific OGA inhibitors and the advent of sophisticated mass spectrometry-based proteomics are enabling a more precise mapping of O-GlcNAcylation sites and a deeper understanding of their functional consequences. The judicious use of **(Z)-PUGNAc**, in concert with these advanced techniques and a thoughtful consideration of its potential limitations, will undoubtedly continue to drive new discoveries in this exciting and dynamic field.

## References

- Hart, G. W., Slawson, C., Ramirez-Correa, G., & Lagerlof, O. (2011). Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease.

Annual Review of Biochemistry, 80, 825-858. [Link]

- Bond, M. R., & Hanover, J. A. (2015). A little sugar goes a long way: the role of O-GlcNAc in mediating cellular stress. *Journal of molecular biology*, 427(2), 348-360. [Link]
- Zachara, N. E., & Hart, G. W. (2018). Functional crosstalk among oxidative stress and O-GlcNAc signaling pathways. *Journal of Biological Chemistry*, 293(19), 7137-7146. [Link]
- Martínez-Cisuelo, V., Gómez-García, A., & Villalobo, A. (2021). O-GlcNAcylation: Crosstalk between Hemostasis, Inflammation, and Cancer. *International Journal of Molecular Sciences*, 22(16), 8565. [Link]
- Liu, A. R., & Ramakrishnan, P. (2021). Regulation of Nuclear Factor-kappaB Function by O-GlcNAcylation in Inflammation and Cancer. *Frontiers in Cell and Developmental Biology*, 9, 751761. [Link]
- Ma, Z., & Vosseller, K. (2013). Hyper-O-GlcNAcylation is anti-apoptotic and maintains constitutive NF-κB activity in pancreatic cancer cells. *Journal of Biological Chemistry*, 288(22), 15935-15945. [Link]
- Zachara, N. E., & Hart, G. W. (2013). Dynamic O-GlcNAcylation and its roles in the cellular stress response and homeostasis. *Cell stress & chaperones*, 18(5), 535-558. [Link]
- Pathak, S., Borodkin, V. S., Albarbarawi, O., Graham, G. J., Campbell, D. G., Ibrahim, A., & van Aalten, D. M. (2012). O-GlcNAcylation of TAB1 modulates TAK1-mediated cytokine release. *The EMBO journal*, 31(6), 1394-1404. [Link]
- Goodwin, J., & Wang, J. (2023). O-GlcNAcylation regulates extracellular signal-regulated kinase (ERK) activation in Alzheimer's disease. *bioRxiv*. [Link]
- ResearchGate. (n.d.). TAB1 O-GlcNAcylation affects NFκB-dependent gene transcription and subsequent cytokine production. [Link]
- Goodwin, J., & Wang, J. (2023). O-GlcNAcylation regulates extracellular signal-regulated kinase (ERK) activation in Alzheimer's disease. *Journal of Neurochemistry*, 166(5), 1106-1121. [Link]
- Ma, Z., & Vosseller, K. (2017). Hyper-O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation. *The Journal of biological chemistry*, 292(22), 9124-9136. [Link]
- Pathak, S., Borodkin, V. S., Albarbarawi, O., Graham, G. J., Campbell, D. G., Ibrahim, A., & van Aalten, D. M. (2012). O-GlcNAcylation of TAB1 modulates TAK1-mediated cytokine release. *The EMBO Journal*, 31(6), 1394-1404. [Link]
- ResearchGate. (n.d.). Figure 1.
- Pathak, S., Borodkin, V. S., Albarbarawi, O., Graham, G. J., Campbell, D. G., Ibrahim, A., & van Aalten, D. M. (2012). O-GlcNAcylation of TAB1 modulates TAK1-mediated cytokine release. *The EMBO journal*, 31(6), 1394-1404. [Link]
- Rexach, J. E., Clark, P. M., & Hsieh-Wilson, L. C. (2008). O-GlcNAc profiling: from proteins to proteomes. *Current opinion in chemical biology*, 12(6), 780-788. [Link]

- Wang, X., & Sun, S. C. (2017). role of O-GlcNAcylation in innate immunity and inflammation. *Protein & cell*, 8(11), 806-816. [\[Link\]](#)
- Yu, F. X., & Guan, K. L. (2015). MAPK/ERK signaling pathway-induced hyper-O-GlcNAcylation enhances cancer malignancy. *Molecular & cellular oncology*, 2(4), e1001213. [\[Link\]](#)
- ResearchGate. (n.d.).
- Ahmed, O., Affar, M., Masclef, L., Estavoyer, B., Vocadlo, D. J., & Affar, E. B. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. *STAR protocols*, 3(1), 101108. [\[Link\]](#)
- Wang, Z., Gucek, M., & Hart, G. W. (2008). Cross-talk between GlcNAcylation and phosphorylation: roles in insulin resistance and glucose toxicity. *American journal of physiology. Endocrinology and metabolism*, 295(1), E17-E28. [\[Link\]](#)
- Yang, W. H., Park, S. Y., Nam, H. W., Kim, D. H., Kang, J. G., Kang, E. S., ... & Lee, K. W. (2008). NF $\kappa$ B activation is associated with its O-GlcNAcylation state under hyperglycemic conditions. *Proceedings of the National Academy of Sciences*, 105(46), 17345-17350. [\[Link\]](#)
- ResearchGate. (n.d.).
- Trinidad, J. C., Barkan, D. T., Gullede, B. F., Thalhammer, A., Sali, A., Schoepfer, R., & Burlingame, A. L. (2017). Elucidating crosstalk mechanisms between phosphorylation and O-GlcNAcylation. *Proceedings of the National Academy of Sciences*, 114(35), 9332-9337. [\[Link\]](#)
- Liu, A. R., & Ramakrishnan, P. (2021). Regulation of Nuclear Factor- $\kappa$ B Function by O-GlcNAcylation in Inflammation and Cancer. *Frontiers in cell and developmental biology*, 9, 751761. [\[Link\]](#)
- Ahmed, O., Affar, M., Masclef, L., Estavoyer, B., Vocadlo, D. J., & Affar, E. B. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. *STAR Protocols*, 3(1), 101108. [\[Link\]](#)
- Nelson, J. O., & Rymarczyk, G. (2021). A proteolytic method for evaluating O-GlcNAcylation on proteins of similar molecular weight to antibody heavy chain after immunoprecipitation. *Analytical biochemistry*, 612, 113978. [\[Link\]](#)
- Chatham, J. C., & Marchase, R. B. (2010). Best practices in assessing cardiac protein O-GlcNAcylation by immunoblot. *American Journal of Physiology-Heart and Circulatory Physiology*, 298(6), H1953-H1963. [\[Link\]](#)
- Hahne, H., Sobotzki, N., Nyberg, T., Helm, D., Borodkin, V. S., van Aalten, D. M., ... & Bantscheff, M. (2013). Novel Antibodies for the Simple and Efficient Enrichment of Native O-GlcNAc Modified Peptides. *Molecular & Cellular Proteomics*, 12(11), 3465-3474. [\[Link\]](#)
- Khidekel, N., Arndt, S., Lamarre-Vincent, N., Lippert, A., Poulin, F., Vocadlo, D. J., & Hsieh-Wilson, L. C. (2004). Methods for the detection, study, and dynamic profiling of O-GlcNAc glycosylation. *Journal of the American Chemical Society*, 126(51), 16812-16819. [\[Link\]](#)

- ResearchGate. (n.d.).
- Hays, D. L., & Ellens, H. (2013). Comparison of Ki Values. In Vitro ADME/Tox, 1(1), 1-3. [\[Link\]](#)
- Read the Docs. (n.d.). Examples — graphviz 0.
- Graphviz. (2024). DOT Language.[\[Link\]](#)
- Perreira, M., Kim, E. J., Thomas, C. J., & Hanover, J. A. (2006). Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry. Bioorganic & medicinal chemistry, 14(3), 837-846. [\[Link\]](#)
- GraphViz Examples and Tutorial. (n.d.). Simple Graph.[\[Link\]](#)
- North, S. C. (2015). Drawing graphs with dot.[\[Link\]](#)
- MBL Life Science. (n.d.).
- ResearchGate. (n.d.). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters.[\[Link\]](#)
- Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2014). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of chemical information and modeling, 54(11), 3097-3106. [\[Link\]](#)
- Chem Help ASAP. (2021, January 13).
- Yang, W. H., Park, S. Y., Nam, H. W., Kim, D. H., Kang, J. G., Kang, E. S., ... & Lee, K. W. (2008). NFkappaB activation is associated with its O-GlcNAcylation state under hyperglycemic conditions. Proceedings of the National Academy of Sciences of the United States of America, 105(46), 17345-17350. [\[Link\]](#)
- Clark, R. J., Dweck, D., & Hart, G. W. (2008). Akt1 is dynamically modified with O-GlcNAc following treatments with PUGNAc and insulin-like growth factor-1. The Journal of biological chemistry, 283(49), 34383-34391. [\[Link\]](#)
- Kim, H. S., Park, K. S., Kim, M. J., Kim, S. K., Cho, Y. W., & Lee, K. W. (2005). O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes. Experimental & molecular medicine, 37(3), 220-229. [\[Link\]](#)
- Arias, E. B., Kim, J., & Cartee, G. D. (2004). Prolonged incubation in PUGNAc results in increased protein O-Linked glycosylation and insulin resistance in rat skeletal muscle. Diabetes, 53(4), 921-930. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

# Sources

- 1. [pure.johnshopkins.edu](https://pure.johnshopkins.edu) [pure.johnshopkins.edu]
- 2. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [mdpi.com](https://mdpi.com) [mdpi.com]
- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 6. Novel Antibodies for the Simple and Efficient Enrichment of Native O-GlcNAc Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [xenotech.com](https://xenotech.com) [xenotech.com]
- 9. [researchgate.net](https://researchgate.net) [researchgate.net]
- 10. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [m.youtube.com](https://m.youtube.com) [m.youtube.com]
- 12. O-GlcNAcylation regulates extracellular signal-regulated kinase (ERK) activation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. O-GlcNAcylation regulates extracellular signal-regulated kinase (ERK) activation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. O-GlcNAcylation of TAB1 modulates TAK1-mediated cytokine release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] O-GlcNAcylation of TAB1 modulates TAK1-mediated cytokine release | Semantic Scholar [semanticscholar.org]
- 16. O-GlcNAcylation of TAB1 modulates TAK1-mediated cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [academic.oup.com](https://academic.oup.com) [academic.oup.com]
- 18. Hyper-O-GlcNAcylation Is Anti-apoptotic and Maintains Constitutive NF-κB Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [pnas.org](https://www.pnas.org) [pnas.org]
- 20. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 21. [journals.physiology.org](https://journals.physiology.org) [journals.physiology.org]
- 22. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [(Z)-PUGNAc: A Technical Guide to its Role in Cellular Signaling]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b014071#z-pugnac-s-role-in-cellular-signaling-pathways>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)